molecular formula C10H10BrF2N3 B6645903 2-[(3-Amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile

2-[(3-Amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile

Cat. No. B6645903
M. Wt: 290.11 g/mol
InChI Key: NQSOVYWHRQKWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as BAY 73-6691 and is a selective inhibitor of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in regulating cardiovascular and pulmonary function.

Mechanism of Action

2-[(3-Amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile works by selectively inhibiting the activity of sGC, which leads to a decrease in the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that plays a crucial role in regulating vascular tone and pulmonary function. By inhibiting sGC, this compound can effectively reduce blood pressure and improve pulmonary function in patients with cardiovascular and pulmonary diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-[(3-Amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile are primarily related to its ability to inhibit sGC activity. This leads to a decrease in the production of cGMP, which in turn leads to a reduction in vascular tone and an improvement in pulmonary function. This compound has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic benefits in the treatment of cardiovascular and pulmonary diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(3-Amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile in lab experiments include its high selectivity for sGC, its potent inhibitory activity, and its potential therapeutic applications in the treatment of cardiovascular and pulmonary diseases. However, there are also limitations to using this compound, including its complex synthesis method, its high cost, and the potential for off-target effects.

Future Directions

There are several future directions for research involving 2-[(3-Amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile. One area of focus is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as cancer and inflammatory disorders. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 2-[(3-Amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile involves a series of chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the reaction of 2-amino-6-bromobenzonitrile with 3-amino-2,2-difluoropropanol in the presence of a catalyst such as palladium on carbon. The resulting product is then purified using a series of chromatography techniques to obtain the final compound.

Scientific Research Applications

The potential applications of 2-[(3-Amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile in scientific research are vast and varied. One of the primary areas of research is in the development of novel treatments for cardiovascular and pulmonary diseases. sGC is a key enzyme involved in regulating blood pressure and pulmonary function, and inhibitors of this enzyme have shown promise in the treatment of hypertension, pulmonary arterial hypertension, and other cardiovascular and pulmonary disorders.

properties

IUPAC Name

2-[(3-amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2N3/c11-8-2-1-3-9(7(8)4-14)16-6-10(12,13)5-15/h1-3,16H,5-6,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSOVYWHRQKWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)NCC(CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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